2,2',4,5,5'-Pentabromobiphenyl

描述

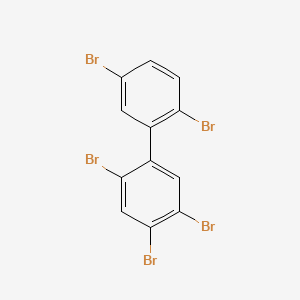

2,2’,4,5,5’-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various consumer products, including electronics, textiles, and plastics . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5,5’-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 2,2’,4,5,5’-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques .

化学反应分析

Types of Reactions: 2,2’,4,5,5’-Pentabromobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Brominated biphenyl oxides.

Reduction: Less brominated biphenyls.

Substitution: Biphenyl derivatives with substituted functional groups.

科学研究应用

Toxicological Studies

Research has demonstrated that 2,2',4,5,5'-Pentabromobiphenyl exhibits notable biological activity. Key findings include:

- Endocrine Disruption: Exposure to PBBs has been linked to endocrine disruption in animal models. Studies have shown alterations in liver function and thyroid hormone levels following exposure during critical developmental periods.

- Neurobehavioral Effects: Animal studies indicate that exposure during early development can lead to neurobehavioral changes in offspring. For example, neonatal exposure resulted in impaired motor behavior in mice .

- Bioaccumulation Potential: This compound is recognized for its bioaccumulative nature in both terrestrial and aquatic ecosystems. Its persistence raises concerns regarding long-term environmental impacts and potential human health risks through the food chain .

Environmental Monitoring

The presence of this compound in environmental samples has been a focal point for monitoring persistent organic pollutants (POPs). Its detection in various matrices (e.g., sediment and biota) indicates significant environmental persistence and potential for long-range transport .

Case Studies

-

Biomonitoring Data Utilization:

A case study highlighted the use of biomonitoring data to assess human exposure to PBDEs including PBBs. The study emphasized variability in lipid-adjusted levels among populations and the need for better understanding of exposure pathways . -

Health Risk Assessment:

A cohort study examined the association between PBDE exposure and cancer mortality. Results indicated that higher serum levels of PBDEs were linked with an increased risk of cancer mortality, underscoring the need for further research on the health impacts of these compounds .

Comparative Analysis with Other PBB Congeners

The following table summarizes the structural differences and unique features of selected PBB congeners:

| Compound Name | Bromination Pattern | Unique Features |

|---|---|---|

| 2,2',4,4',6-Pentabromobiphenyl | Five bromines | Contains an additional bromine at position 6 |

| 2,2',3,4,4'-Pentabromobiphenyl | Five bromines | Different substitution pattern |

| 2,3',4,4',6-Pentabromobiphenyl | Five bromines | Variation in position of bromination |

| 2,2',4-Hexabromobiphenyl | Six bromines | One additional bromine compared to pentabromobiphenyl |

The unique substitution pattern of this compound influences its reactivity and biological effects compared to other congeners.

作用机制

The primary mechanism of action of 2,2’,4,5,5’-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This interaction can lead to various toxicological effects, including disruption of endocrine function and induction of oxidative stress .

相似化合物的比较

2,2’,4,4’,5-Pentabromodiphenyl ether: Another polybrominated compound used as a flame retardant.

2,2’,4,4’,5,5’-Hexabromobiphenyl: A higher brominated biphenyl with similar applications and toxicological concerns.

Uniqueness: 2,2’,4,5,5’-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological interactions. Its selective bromination at the 2,2’,4,5,5’ positions makes it distinct from other polybrominated biphenyls and affects its environmental persistence and toxicity .

生物活性

2,2',4,5,5'-Pentabromobiphenyl (commonly referred to as PBDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential for bioaccumulation, understanding their biological activity is crucial for assessing health risks associated with exposure. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies related to the biological activity of this compound.

This compound interacts with various biomolecules and enzymes. Notably:

- Cytochrome P450 Enzymes : It has been shown to interact with cytochrome P450 enzymes that metabolize xenobiotics. This interaction can lead to the formation of reactive metabolites that may cause cellular damage.

- Hormone Receptors : The compound can bind to hormone receptors such as the estrogen receptor, potentially disrupting endocrine functions.

Cellular Effects

The biological activity of this compound manifests through several cellular effects:

- Oxidative Stress : Exposure induces oxidative stress across various cell types by increasing reactive oxygen species (ROS) production. This oxidative stress can lead to cellular damage and apoptosis.

- Cell Signaling Pathways : It affects key signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which alters gene expression and metabolism.

Molecular Mechanisms

At the molecular level, this compound operates through several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase, leading to neurotransmitter accumulation and disrupted neural function.

- Nuclear Receptor Activation : It activates nuclear receptors like the aryl hydrocarbon receptor (AhR), resulting in changes in gene expression that modulate detoxification pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Subtle changes in cellular function without overt toxicity.

- High Doses : Significant toxic effects including liver damage and neurotoxicity. Studies have shown that certain adverse effects only occur above specific dosage thresholds .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Toxicological Studies in Rodents :

- A three-month study on rats and mice revealed treatment-related liver toxicity and an increased incidence of liver neoplasms at higher doses. Specifically, significant increases in hepatocellular adenomas and carcinomas were observed in dosed groups .

- In a two-year study involving Wistar Han rats exposed to various dosages (0-50 mg/kg), there were notable increases in liver neoplasms among treated animals compared to controls .

- In Vitro Studies for Exposure Assessment :

Summary of Findings

The biological activity of this compound is characterized by its interactions with biochemical pathways and its potential for inducing cellular damage through oxidative stress and enzyme inhibition. Long-term exposure studies highlight significant health risks associated with high doses of this compound.

| Biological Activity | Effects Observed |

|---|---|

| Cytochrome P450 Interaction | Formation of reactive metabolites |

| Hormonal Disruption | Binding to estrogen receptors |

| Oxidative Stress | Increased ROS production leading to apoptosis |

| Enzyme Inhibition | Acetylcholinesterase inhibition |

| Carcinogenic Potential | Liver neoplasms observed in rodent studies |

常见问题

Basic Research Questions

Q. What chromatographic methods are recommended for identifying and quantifying 2,2',4,5,5'-Pentabromobiphenyl in environmental samples?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for analysis. Use a high-resolution capillary column (e.g., DB-5MS) with a temperature gradient starting at 80°C (hold 2 min) to 300°C (ramp 10°C/min) to separate brominated biphenyls. Calibrate with certified reference materials (e.g., 100 µg/mL in hexane or isooctane) and include deuterated internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) to correct for matrix effects . Quantification requires multi-point calibration curves (R² > 0.99) and validation via recovery studies (70–120% acceptable range).

Q. How should standard solutions of this compound be prepared to ensure analytical precision?

Methodological Answer: Prepare stock solutions in hexane or isooctane at 100 µg/mL, as these solvents minimize degradation and are compatible with GC systems . Use amber glass vials stored at ambient temperature (>5°C) to prevent photodegradation. Verify concentration accuracy via UV-Vis spectroscopy (λmax ~210 nm) or cross-check against certified reference materials (e.g., Wellington PBB-MXA mixtures). For trace analysis, serial dilutions should be performed in a fume hood to avoid contamination .

Advanced Research Questions

Q. How can co-elution challenges with structurally similar brominated biphenyls during GC analysis be resolved?

Methodological Answer: Co-elution of isomers (e.g., 2,2',4,5',6-Pentabromobiphenyl) can be mitigated using:

- Two-dimensional GC (GC×GC): Enhances separation via orthogonal column phases (e.g., non-polar × mid-polar).

- High-resolution mass spectrometry (HRMS): Resolves compounds with similar retention times by differentiating exact mass (e.g., m/z 548.68 for C₁₂H₅Br₅±0.001 Da).

- Isotope dilution: Incorporate ¹³C-labeled analogs to distinguish target peaks from interferences .

Q. What factors contribute to the environmental persistence of this compound compared to higher brominated analogs?

Methodological Answer: The compound’s persistence is influenced by:

- Hydrophobicity (log Kow ~7.2): Facilitates adsorption to organic matter, reducing bioavailability for microbial degradation.

- Photolytic stability: The symmetrical bromination pattern (2,2',4,5,5') resists UV-induced debromination, unlike hexabromobiphenyls (e.g., 2,2',4,4',6,6'-Hexabromobiphenyl), which degrade faster due to less steric hindrance.

- Sediment binding: Studies using sequential extraction (e.g., BCR protocol) show strong association with humic acids, prolonging half-life (>5 years in anaerobic sediments) .

Q. What methodologies are used to assess toxicological interactions of this compound with other brominated flame retardants in vitro?

Methodological Answer:

- Cytotoxicity assays: Expose HepG2 or primary hepatocytes to sub-cytotoxic doses (e.g., 0.1–10 µM) and measure viability via MTT assay. Include positive controls (e.g., PBDE-47).

- Synergistic effect analysis: Use factorial design experiments to evaluate interactions with co-occurring compounds (e.g., BDE-100). Analyze data via isobolograms or CompuSyn software.

- Metabolomic profiling: Employ LC-HRMS to identify disrupted pathways (e.g., lipid peroxidation markers like 8-isoprostane) .

属性

IUPAC Name |

1,2,4-tribromo-5-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELBLPCWLAWABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218113 | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67888-96-4 | |

| Record name | 2,2′,4,5,5′-Pentabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67888-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5,5'-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067888964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,5'-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03SL1NG15Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。